molecular formula C24H31N3O3 B4192028 3-[(ADAMANTAN-1-YL)AMINO]-1-[4-(MORPHOLIN-4-YL)PHENYL]PYRROLIDINE-2,5-DIONE

3-[(ADAMANTAN-1-YL)AMINO]-1-[4-(MORPHOLIN-4-YL)PHENYL]PYRROLIDINE-2,5-DIONE

Cat. No.: B4192028
M. Wt: 409.5 g/mol
InChI Key: SKAURIYKRZYAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(ADAMANTAN-1-YL)AMINO]-1-[4-(MORPHOLIN-4-YL)PHENYL]PYRROLIDINE-2,5-DIONE is a complex organic compound that features a unique combination of adamantyl, morpholinyl, and pyrrolidinedione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(ADAMANTAN-1-YL)AMINO]-1-[4-(MORPHOLIN-4-YL)PHENYL]PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the adamantylamino group: This can be achieved by reacting adamantane with an amine under suitable conditions.

    Attachment of the morpholinyl group: This step might involve the reaction of a phenyl derivative with morpholine.

    Formation of the pyrrolidinedione ring: This can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(ADAMANTAN-1-YL)AMINO]-1-[4-(MORPHOLIN-4-YL)PHENYL]PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents might include dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(ADAMANTAN-1-YL)AMINO]-1-[4-(MORPHOLIN-4-YL)PHENYL]PYRROLIDINE-2,5-DIONE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(1-adamantylamino)-1-phenyl-2,5-pyrrolidinedione: Lacks the morpholinyl group.

    1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione: Lacks the adamantylamino group.

Uniqueness

The presence of both the adamantylamino and morpholinyl groups in 3-[(ADAMANTAN-1-YL)AMINO]-1-[4-(MORPHOLIN-4-YL)PHENYL]PYRROLIDINE-2,5-DIONE makes it unique, potentially offering a combination of properties not found in similar compounds. This could include enhanced stability, specific biological activity, or unique physical properties.

Properties

IUPAC Name

3-(1-adamantylamino)-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c28-22-12-21(25-24-13-16-9-17(14-24)11-18(10-16)15-24)23(29)27(22)20-3-1-19(2-4-20)26-5-7-30-8-6-26/h1-4,16-18,21,25H,5-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAURIYKRZYAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N3C(=O)CC(C3=O)NC45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(ADAMANTAN-1-YL)AMINO]-1-[4-(MORPHOLIN-4-YL)PHENYL]PYRROLIDINE-2,5-DIONE
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3-[(ADAMANTAN-1-YL)AMINO]-1-[4-(MORPHOLIN-4-YL)PHENYL]PYRROLIDINE-2,5-DIONE
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3-[(ADAMANTAN-1-YL)AMINO]-1-[4-(MORPHOLIN-4-YL)PHENYL]PYRROLIDINE-2,5-DIONE
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3-[(ADAMANTAN-1-YL)AMINO]-1-[4-(MORPHOLIN-4-YL)PHENYL]PYRROLIDINE-2,5-DIONE
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3-[(ADAMANTAN-1-YL)AMINO]-1-[4-(MORPHOLIN-4-YL)PHENYL]PYRROLIDINE-2,5-DIONE
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3-[(ADAMANTAN-1-YL)AMINO]-1-[4-(MORPHOLIN-4-YL)PHENYL]PYRROLIDINE-2,5-DIONE

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